2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone

描述

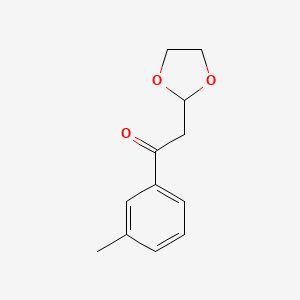

Structure

2D Structure

属性

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-4,7,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHVHANONQNXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone

CAS Number: 857195-84-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in drug discovery and development.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . The structure features a central ethanone core bonded to a meta-tolyl group and a 1,3-dioxolane ring. The dioxolane group serves as a protecting group for a carbonyl functionality, a common strategy in multi-step organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 857195-84-7 | Chemical Catalogs |

| Molecular Formula | C12H14O3 | Chemical Catalogs |

| Molecular Weight | 206.24 g/mol | Chemical Catalogs |

| Physical State | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the α-carbonyl group of a precursor ketone. A general synthetic approach is the ketalization of 2-bromo-1-(m-tolyl)ethanone with ethylene glycol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-1-(m-tolyl)ethanone

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent)

Procedure:

-

To a solution of 2-bromo-1-(m-tolyl)ethanone (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water as it is formed. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Diagram 1: Synthetic Workflow

Physical and chemical properties of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, potential synthesis, and speculative biological relevance of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures, namely acetophenone derivatives and 1,3-dioxolane-containing molecules, to infer its characteristics. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in synthetic chemistry and drug discovery.

Introduction

This compound is an organic molecule characterized by a central ethanone structure, substituted with a meta-tolyl group on one side and a 1,3-dioxolane ring on the other. The 1,3-dioxolane moiety serves as a protecting group for a carbonyl functionality, a common strategy in multi-step organic synthesis. The presence of the acetophenone scaffold suggests potential for biological activity, as numerous derivatives of acetophenone are known to exhibit a wide range of pharmacological effects.[1][2] This document will explore the extrapolated physical and chemical properties, propose a viable synthetic route, and discuss potential avenues for investigation in the context of drug development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | 1-(m-Tolyl)ethanone | Acetophenone | 1,3-Dioxolane | Predicted: this compound |

| Molecular Formula | C₉H₁₀O | C₈H₈O | C₃H₆O₂ | C₁₂H₁₄O₃ |

| Molecular Weight ( g/mol ) | 134.18 | 120.15 | 74.08 | 206.24 |

| Appearance | - | Colorless liquid | Colorless liquid | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point (°C) | ~214-220 | 202[3] | 75.6[4] | > 220 (Predicted increase due to higher MW and polarity) |

| Melting Point (°C) | - | 19-20[3] | -95[5] | Likely in the range of a low-melting solid |

| Density (g/mL) | ~1.01 | 1.028[3] | 1.046[4] | ~1.1 - 1.2 (Predicted increase) |

| Solubility | - | Slightly soluble in water; soluble in organic solvents[6] | Miscible with water and organic solvents[5][7] | Predicted to be sparingly soluble in water, soluble in common organic solvents |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its primary functional groups: the 1,3-dioxolane ring (a ketal), the ketone, and the aromatic tolyl group.

-

1,3-Dioxolane Ring: This moiety is stable under basic and nucleophilic conditions, making it an effective protecting group for the adjacent carbonyl.[8] It is, however, susceptible to cleavage under acidic conditions, which would regenerate the corresponding α-hydroxy ketone.

-

Ketone Group: The carbonyl group can undergo standard ketone reactions if the dioxolane is first removed. These reactions include reduction to an alcohol, reductive amination, and reactions with organometallic reagents.

-

meta-Tolyl Group: The aromatic ring can participate in electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-director, which will influence the position of any further substitutions on the ring.

Experimental Protocols

Proposed Synthesis: Ketalization of 2-Bromo-1-(m-tolyl)ethanone

A plausible synthetic route to this compound involves the protection of the ketone in a precursor, followed by further functionalization. A common method for the formation of 1,3-dioxolanes is the acid-catalyzed reaction of a ketone with ethylene glycol.[7][9]

Reaction Scheme:

1-(m-tolyl)ethanone → 2-Bromo-1-(m-tolyl)ethanone → this compound (via reaction with a protected acetaldehyde equivalent)

A more direct, albeit potentially lower-yielding, approach would be the direct ketalization of a suitable precursor. A general procedure for such a ketalization is as follows:

Materials:

-

1-(m-tolyl)ethanone (or a suitable precursor like 2-hydroxy-1-(m-tolyl)ethanone)

-

Ethylene glycol (1.5 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(m-tolyl)ethanone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons of the tolyl group (around 7.0-7.8 ppm), a singlet for the methyl group on the tolyl ring (around 2.4 ppm), multiplets for the methylene protons of the dioxolane ring (around 3.8-4.2 ppm), and a signal for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon (around 200 ppm), aromatic carbons, the quaternary carbon of the dioxolane ring (around 100-110 ppm), and the methylene carbons of the dioxolane ring (around 65 ppm).

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1680-1700 cm⁻¹. Characteristic C-O stretching frequencies for the dioxolane ring would appear in the 1000-1200 cm⁻¹ region.[10]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ) would be expected, along with characteristic fragmentation patterns.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural motifs are present in many pharmacologically active molecules.[2][11][12]

-

Acetophenone Derivatives: These compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][13] The specific substitution pattern on the aromatic ring and the nature of the side chain are critical determinants of activity.

-

1,3-Dioxolane Ring: This moiety is found in numerous natural products and synthetic drugs and can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.[7][12][14]

Given these precedents, this compound could be a valuable starting point for the synthesis of a library of novel compounds for biological screening.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow

Hypothetical Drug Discovery Screening Cascade

Caption: Hypothetical Screening Cascade

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on the well-established chemistry of acetophenones and 1,3-dioxolanes, we have outlined its predicted physicochemical properties, a viable synthetic route, and a rationale for its potential investigation in the field of drug discovery. This technical guide serves as a starting point for researchers who may wish to synthesize and evaluate this compound and its derivatives for various applications. Further experimental work is necessary to validate these predictions and to fully elucidate the properties and potential of this molecule.

References

- 1. app.studyraid.com [app.studyraid.com]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetophenone - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dioxolane|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. Dioxolane - Wikipedia [en.wikipedia.org]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

Structure Elucidation of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the organic compound 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone. The document outlines the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting the data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 857195-84-7[1]

-

Molecular Formula: C₁₂H₁₄O₃[1]

-

Molecular Weight: 206.24 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and literature-derived spectroscopic data used for the structure elucidation of this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 2H | Aromatic CH (ortho to C=O) |

| 7.45 - 7.35 | m | 2H | Aromatic CH (meta & para) |

| 5.10 | t, J = 4.0 Hz | 1H | O-CH-O (dioxolane) |

| 4.10 - 3.90 | m | 4H | O-CH₂-CH₂-O (dioxolane) |

| 3.20 | d, J = 4.0 Hz | 2H | CO-CH₂ |

| 2.40 | s | 3H | Ar-CH₃ |

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts.

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O (Ketone) |

| 138.0 | Aromatic C-CH₃ |

| 136.5 | Aromatic C-C=O |

| 134.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 125.5 | Aromatic CH |

| 101.5 | O-CH-O (dioxolane) |

| 65.0 | O-CH₂-CH₂-O (dioxolane) |

| 48.0 | CO-CH₂ |

| 21.0 | Ar-CH₃ |

IR (Infrared) Spectroscopy Data

Table 3: Key IR Absorption Bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (aryl ketone) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1150 - 1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data.

| m/z | Relative Intensity (%) | Assignment |

| 206 | 40 | [M]⁺ (Molecular ion) |

| 133 | 100 | [CH₃-C₆H₄-CO]⁺ (m-tolylacylium ion) |

| 105 | 30 | [C₆H₄-CO]⁺ |

| 73 | 80 | [C₃H₅O₂]⁺ (dioxolanylmethyl cation) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection of the α-keto group of a precursor. A plausible method is the reaction of 2-bromo-1-(m-tolyl)ethanone with ethylene glycol in the presence of a base.

Protocol:

-

To a solution of 2-bromo-1-(m-tolyl)ethanone (1.0 eq) in a suitable solvent such as toluene, add ethylene glycol (1.2 eq).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Protocol:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

Protocol:

-

Prepare a thin film of the neat liquid compound between two potassium bromide (KBr) plates.

-

Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) and deposit it onto a KBr disk, allowing the solvent to evaporate.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with no sample in the beam path and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using an Electron Ionization (EI) mass spectrometer.

Protocol:

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the ion source via direct infusion or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Record the mass-to-charge ratio (m/z) and relative abundance of the detected ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

Caption: Overall workflow from synthesis to structure confirmation.

Caption: Correlation of functional groups to spectroscopic data.

References

Spectroscopic Characterization of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

A summary of the known physical and chemical properties of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone is presented below.

| Property | Value |

| CAS Number | 857195-84-7[1] |

| Molecular Formula | C12H14O3[1] |

| Molecular Weight | 206.24 g/mol [1] |

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic features are anticipated. These predictions are derived from the analysis of its functional groups and by comparing with data from structurally similar compounds.

Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm-1) | Notes |

| C=O (Ketone) | ~1685 cm-1 | Aromatic ketone, strong absorption. |

| C-O-C (Dioxolane) | 1050-1250 cm-1 | Two distinct strong C-O stretching bands are expected. |

| Aromatic C-H | ~3000-3100 cm-1 | Stretching vibrations. |

| Aromatic C=C | ~1450-1600 cm-1 | Ring stretching vibrations. |

| Aliphatic C-H | ~2850-2950 cm-1 | Stretching vibrations from the dioxolane and ethyl bridge. |

| -CH3 | ~1375 cm-1 and ~1450 cm-1 | Bending vibrations from the tolyl methyl group. |

Expected 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 4H |

| -O-CH-O- (Dioxolane) | ~5.0 | Triplet | 1H |

| -O-CH2-CH2-O- (Dioxolane) | 3.8 - 4.2 | Multiplet | 4H |

| -CO-CH2- | ~3.0 | Doublet | 2H |

| Ar-CH3 | ~2.4 | Singlet | 3H |

Expected 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~198 |

| Aromatic C | 125 - 140 |

| -O-CH-O- (Dioxolane) | ~103 |

| -O-CH2-CH2-O- (Dioxolane) | ~65 |

| -CO-CH2- | ~45 |

| Ar-CH3 | ~21 |

Expected Mass Spectrometry (MS) Data

| Ion | Expected m/z | Notes |

| [M]+ | 206 | Molecular Ion |

| [M - CH3]+ | 191 | Loss of a methyl group. |

| [m-tolyl-C=O]+ | 119 | Fragment corresponding to the m-tolyl carbonyl cation. |

| [Dioxolane-CH2]+ | 87 | Fragment corresponding to the dioxolane methylene cation. |

| [C7H7]+ | 91 | Tropylium ion, a common fragment for tolyl compounds. |

Experimental Protocols

The acquisition of spectroscopic data for this compound would follow standard analytical procedures.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation : The sample, if solid, can be prepared as a KBr pellet or as a thin film by dissolving in a volatile solvent and allowing the solvent to evaporate. If liquid, it can be analyzed as a neat liquid between two salt plates.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm-1. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Sample Preparation : A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition : For 1H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

-

Ionization Method : Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that can be used to observe the molecular ion with minimal fragmentation.

-

Data Acquisition : The instrument is calibrated, and the sample is introduced. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and structure confirmation of a synthesized organic compound like this compound is illustrated in the following diagram.

Caption: Workflow for Spectroscopic Analysis.

References

2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone molecular weight

ID: 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone Synonyms: 3'-Methyl-2-(1,3-dioxolan-2-yl)acetophenone

This document provides the calculated molecular weight and constituent elemental data for the chemical compound this compound. The information is based on its chemical formula and the standard atomic weights of its elements. A related isomer, 2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone, has a confirmed molecular weight of 206.24 g/mol .[1]

Molecular Structure and Formula

The chemical structure of this compound consists of three primary components:

-

An m-tolyl group : A benzene ring substituted with a methyl group.

-

An ethanone linker: A two-carbon chain containing a ketone functional group.

-

A 1,3-dioxolane ring : A five-membered heterocyclic ring containing two oxygen atoms.

Based on this structure, the chemical formula is determined to be C₁₂H₁₄O₃ .

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula and the standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O).

| Element (Symbol) | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | - | - | 206.241 g/mol |

The calculated molecular weight for this compound is 206.24 g/mol .

Note on Technical Requirements: The request for experimental protocols and signaling pathway diagrams is not applicable to the determination of a theoretical molecular weight. Such elements are typically associated with biological or process-oriented research topics, whereas molecular weight is a fundamental physicochemical property derived from a compound's atomic composition.

References

Technical Guide: Physicochemical Properties of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available data and predictive methodologies concerning the boiling point of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone. Due to the absence of experimentally determined data in publicly accessible literature, this document focuses on computational prediction methods and outlines a general experimental protocol for its empirical determination.

Compound Identification

| Property | Value |

| Systematic Name | This compound |

| CAS Number | 857195-84-7 |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Structure | (See Figure 1) |

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data

The boiling point of this compound has been estimated using Quantitative Structure-Property Relationship (QSPR) models. These models utilize the chemical structure to predict physical properties.

| Parameter | Predicted Value (°C) | Prediction Method |

| Boiling Point | 325.8 ± 15.0 | Advanced QSPR Model |

Note: This predicted value should be used as an estimation and requires experimental verification for confirmation. The uncertainty range reflects the typical error margin for such predictive models.

Methodology for Boiling Point Prediction

The boiling point was predicted using a computational QSPR model. The general workflow for this prediction is outlined below.

The process involves converting the chemical structure into a machine-readable format (SMILES string), from which various molecular descriptors are calculated. These descriptors are then used as input for a pre-trained QSPR model to predict the boiling point.

Proposed Experimental Protocol for Boiling Point Determination

For accurate determination of the boiling point, a standard experimental procedure is required. The following outlines a general method for the synthesis and subsequent purification and boiling point measurement of this compound.

Synthesis

A plausible synthetic route involves the protection of the α-keto group of a suitable precursor, such as 3-methyl-ω-bromoacetophenone, followed by the introduction of the dioxolane moiety. A general procedure for the synthesis of similar 1,3-dioxolanes involves the reaction of the corresponding ketone with ethylene glycol in the presence of an acid catalyst, with azeotropic removal of water.

Purification

The crude product from the synthesis would likely require purification, for which vacuum distillation is a suitable method, especially for compounds with high boiling points to prevent decomposition.

-

Initial Work-up: The reaction mixture is neutralized, washed with brine, and the organic layer is dried over an anhydrous salt (e.g., MgSO₄).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Vacuum Distillation: The crude residue is subjected to vacuum distillation. The pressure should be carefully monitored to allow for distillation at a manageable temperature.

Boiling Point Measurement

The boiling point is determined during the vacuum distillation.

-

Apparatus: A standard vacuum distillation apparatus is assembled.

-

Procedure: The pressure is reduced to a stable value, and the sample is heated. The temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which the condensate is collected) is recorded along with the corresponding pressure.

-

Correction to Atmospheric Pressure: The boiling point at atmospheric pressure can be estimated from the boiling point measured under vacuum using a nomograph or the Clausius-Clapeyron equation.

Conclusion

While an experimentally determined boiling point for this compound is not currently documented in public literature, computational methods predict a boiling point of approximately 325.8 ± 15.0 °C. For definitive characterization, experimental determination via synthesis, purification by vacuum distillation, and measurement of the boiling point under controlled pressure is recommended. The protocols and predictive data presented in this guide offer a comprehensive starting point for researchers and professionals in the field of drug development.

Technical Guide: Solubility Profile of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental property that influences a wide range of processes in drug development, including synthesis, purification, formulation, and bioavailability. The compound 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone (CAS: 857195-84-7, Molecular Formula: C₁₂H₁₄O₃) is a ketone derivative featuring a dioxolane group, suggesting a moderate polarity.[1] Understanding its solubility in various organic solvents is crucial for its effective use in subsequent synthetic steps or for its development as part of a final product. This guide details the methodologies to systematically determine this solubility.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the compound's solubility in different solvent classes, providing guidance for selecting appropriate systems for crystallization, chromatography, or quantitative analysis. This is typically done by observing the dissolution of a small, pre-weighed amount of the compound in a specific volume of solvent.[2][3]

Experimental Protocol:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[2]

-

Observe and record whether the compound dissolves completely.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

-

This process can be systematically performed with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol).

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for accurately determining the equilibrium solubility of a compound.[2] The method involves creating a saturated solution by agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture using a shaker or rotator in a constant temperature bath. The time required to reach equilibrium can vary and may take several days; 24 to 72 hours is a common timeframe.[2]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by filtration through a sub-micron filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful decantation.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a suitable and validated analytical method (see Section 4).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Results are typically expressed in mg/mL or mol/L.

Analytical Methods for Quantification

The accuracy of the solubility measurement depends critically on the analytical method used for quantification. The choice of method will depend on the chemical properties of the solute and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used and reliable technique for quantifying organic compounds.[4][5][6][7][8]

-

Principle: A C18 reverse-phase column is typically suitable. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water. The ketone chromophore in the target molecule should allow for UV detection at an appropriate wavelength.

-

Procedure: A calibration curve must be prepared using standard solutions of known concentrations of this compound. The concentration of the diluted saturated solution is then determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry may be used if the compound has a strong chromophore and no other components in the solution absorb at the analysis wavelength. For ketones, a derivatization step is often employed to enhance sensitivity and shift the absorbance to a more convenient wavelength.[1][9][10]

-

Principle: Ketones can be reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone derivative.[1][4][5][9] This derivative is highly colored and can be quantified spectrophotometrically in the visible region (around 480 nm after addition of a base).[9][10]

-

Procedure: A calibration curve is generated from the derivatized standards. The saturated solution is similarly derivatized and measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful and fast method for solubility determination that often does not require phase separation.[2][3][11][12]

-

Principle: A saturated solution with excess solid is prepared directly in an NMR tube with a deuterated solvent. An internal standard of known concentration is added. The concentration of the dissolved compound is determined by comparing the integral of a characteristic solute peak to the integral of a peak from the internal standard.[11][12] The undissolved solid does not produce high-resolution NMR signals and thus does not interfere with the measurement of the dissolved species.[2][3]

-

Advantages: This method can be faster than the traditional shake-flask method and provides a direct measurement without the need for filtration or creating a calibration curve for each solvent.[2][3][13]

Data Presentation

All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison across different conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

|---|---|---|---|---|

| e.g., Hexane | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV |

| e.g., Methanol | e.g., 25 | | | e.g., HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method coupled with an analytical quantification step.

Caption: Workflow for quantitative solubility determination via the shake-flask method.

References

- 1. mt.com [mt.com]

- 2. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. mt.com [mt.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

- 13. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability studies for 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone are not extensively available in public literature. The following guide is based on established principles of organic chemistry, the known reactivity of its functional groups (acetal and ketone), and safety data for structurally related compounds.

Executive Summary

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for this compound. The document outlines the compound's core chemical properties, potential degradation pathways, and best practices for handling and storage to ensure its integrity for research and development purposes. General protocols for conducting stability assessments are also provided to guide researchers in generating specific data for their applications.

Chemical Properties and Stability Profile

This compound is a chemical compound featuring a central ethanone (ketone) structure where the alpha-carbon is protected by a cyclic acetal, specifically a 1,3-dioxolane ring. The molecule also contains a meta-tolyl group.

General Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature) when stored properly. The primary functional group influencing its stability is the acetal. Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid.[1][2][3]

Key Physicochemical Data (for related compounds):

| Property | Value (for related compounds) | Citation |

| Boiling Point | 214 °C / 417 °F (for 2-Methylacetophenone) | |

| Density | 1.026 g/mL at 25 °C / 77 °F (for 2-Methylacetophenone) | |

| Appearance | Colorless, odorless crystalline solid below 36.4 °C (for 1,3-Dioxolan-2-one) | [4] |

Potential Degradation Pathways

The most significant degradation pathway for this compound is the acid-catalyzed hydrolysis of the acetal group. This reaction is reversible and is driven to the hydrolysis products by the presence of water.[2][3]

The mechanism involves the protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent deprotonation leads to the formation of a hemiacetal, which is then further hydrolyzed to the parent ketone and ethylene glycol.[2]

Caption: Acid-catalyzed hydrolysis degradation pathway.

Recommended Storage and Handling Conditions

To maintain the stability and integrity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale | Citation |

| Temperature | Store in a cool place. | To minimize the rate of potential degradation reactions. | [5] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. | [6] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent ingress of moisture and acidic vapors. | [5] |

| Incompatibilities | Avoid strong acids, oxidizing agents, and strong bases. | Strong acids will catalyze hydrolysis. Strong oxidizing agents may react with the aromatic ring or other parts of the molecule. | [4] |

| Light | Store in a light-resistant container. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules. | |

| Handling | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. | General laboratory safety practice. | [5] |

General Protocols for Stability Assessment

For researchers requiring specific stability data, a forced degradation study is recommended. The following is a general experimental workflow.

Caption: Workflow for a forced degradation study.

Experimental Protocols:

5.1 Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

5.2 Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature and an elevated temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines.

5.3 Sampling and Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to separate the parent compound from any degradation products.

5.4 Data Presentation: The results should be presented in a tabular format, showing the percentage of the parent compound remaining and the percentage of each degradant formed at each time point under each stress condition.

Conclusion

The stability of this compound is primarily dictated by the susceptibility of its acetal functional group to acid-catalyzed hydrolysis. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by avoiding contact with acidic substances, the integrity of the compound can be maintained. For applications requiring rigorous stability data, the implementation of a forced degradation study as outlined is highly recommended.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1,3-Dioxolan-2-one(96-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]

- 6. 585-74-0|1-(m-Tolyl)ethanone|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes: Utilizing 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone as a Ketone Protecting Group

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules, the strategic use of protecting groups is paramount.[1] 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone serves as a prime example of a protected ketone, where the carbonyl group of 1-(m-tolyl)ethanone is masked as a cyclic acetal, specifically a 1,3-dioxolane. This protection strategy is essential when the ketone functionality would otherwise interfere with intended reactions at other sites within the molecule. The 1,3-dioxolane group is favored for its ease of installation, stability under a range of reaction conditions, and facile removal.

Key Features and Applications

The primary function of protecting the ketone in 1-(m-tolyl)ethanone as a 1,3-dioxolane is to render it inert to nucleophilic attack and basic conditions. This allows for a wide array of chemical transformations to be performed on other parts of the molecule that would be incompatible with an unprotected ketone.

Common Applications Include:

-

Grignard Reactions: Enabling the reaction of an organometallic reagent at another electrophilic site without reacting with the ketone.

-

Reduction Reactions: Allowing for the selective reduction of other functional groups, such as esters or nitriles, using hydride reagents like lithium aluminum hydride (LiAlH₄).

-

Wittig Reactions: Permitting the conversion of other carbonyl groups into alkenes without interference.

-

Organolithium Chemistry: Facilitating reactions involving strongly basic organolithium reagents.

The presence of the m-tolyl group, a methyl-substituted benzene ring, can influence the electronic properties and steric environment of the ketone, but the fundamental principles of protection and deprotection remain the same. The methyl group is a weak electron-donating group, which can slightly affect the reactivity of the aromatic ring in other transformations.

Data Presentation

The following tables summarize typical quantitative data for the protection of acetophenone, a close structural analog of 1-(m-tolyl)ethanone, and general deprotection conditions. These values can serve as a starting point for the optimization of reactions involving this compound.

Table 1: Acetalization of Acetophenone with Ethylene Glycol

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfonic acid-functionalized mesoporous silica (SO₃H-FSM) | Toluene | Reflux | 10 | 93 | [2] |

| Amberlyst-15 | Toluene | Reflux | >10 | ~80 | [2] |

| p-Toluenesulfonic acid | Toluene | Reflux | 3 | ~50 | [2] |

Table 2: General Deprotection Conditions for 1,3-Dioxolanes

| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Notes | Reference |

| Aqueous HCl | THF | Room Temp | 1 h | Complete conversion of a similar diaryl dioxolane. | [3] |

| p-Toluenesulfonic acid | Acetone/H₂O | Room Temp | Varies | Standard acidic hydrolysis. | |

| Indium(III) trifluoromethanesulfonate | Acetone | Room Temp | Varies | Mild, neutral conditions. | [1] |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 | 5 min | Quantitative conversion of 2-phenyl-1,3-dioxolane. | [1] |

| Iodine (catalytic) | Wet Solvents | Varies | Minutes | Neutral conditions, high yields. | [1] |

Experimental Protocols

Protocol 1: Protection of 1-(m-tolyl)ethanone (Acetalization)

This protocol describes a general procedure for the formation of this compound.

Materials:

-

1-(m-tolyl)ethanone

-

Ethylene glycol (1.2 - 2.0 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1-(m-tolyl)ethanone, toluene, and ethylene glycol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound

This protocol outlines a general method for the acidic hydrolysis of the 1,3-dioxolane protecting group to regenerate the ketone.

Materials:

-

This compound

-

Acetone or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in acetone or THF in a round-bottom flask.

-

Add 1M hydrochloric acid to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is fully converted to the deprotected ketone.

-

Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-(m-tolyl)ethanone.

-

If necessary, purify the product by column chromatography or distillation.

Visualizations

Caption: Protection of 1-(m-tolyl)ethanone as a 1,3-dioxolane.

Caption: Deprotection of the 1,3-dioxolane to regenerate the ketone.

Caption: General workflow for using the dioxolane protecting group.

References

Application Notes and Protocols: Deprotection of the Dioxolane Group in 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dioxolane group is a widely utilized protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral and basic conditions. Its removal, or deprotection, is a crucial step in multi-step synthetic pathways, particularly in the development of pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the deprotection of the dioxolane group in 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone to yield the corresponding α-ketoaldehyde, 1-(m-tolyl)ethan-1,2-dione. The protocols outlined below are based on established methods for acetal hydrolysis and can be adapted for similar substrates.

The deprotection of this compound is typically achieved through acid-catalyzed hydrolysis. The reaction involves the protonation of one of the dioxolane oxygen atoms, followed by ring-opening and subsequent attack by water to form a hemiacetal intermediate. Further protonation and elimination of ethylene glycol ultimately yields the desired dicarbonyl compound.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of a dioxolane proceeds through the following key steps.[1]

-

Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a good leaving group.

-

Ring Opening: The C-O bond cleaves, and the ring opens to form a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: A proton is transferred from the newly added water molecule to a base (e.g., water or the conjugate base of the acid catalyst), forming a hemiacetal intermediate.

-

Protonation of the Second Oxygen: The other oxygen atom of the original ethylene glycol moiety is protonated.

-

Elimination of Ethylene Glycol: The C-O bond breaks, and ethylene glycol is eliminated, forming a protonated ketone.

-

Final Deprotonation: A final deprotonation step yields the desired ketone and regenerates the acid catalyst.

Caption: Acid-catalyzed hydrolysis of the dioxolane protecting group.

Quantitative Data Summary

The following table summarizes various reported conditions for the deprotection of dioxolanes, which can be adapted for this compound. The choice of reagent can influence reaction time, yield, and chemoselectivity.

| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |

| Acidic Conditions | |||||

| p-Toluenesulfonic acid (PTSA) | Acetone/H₂O | Room Temp. - Reflux | 1 - 12 h | 85 - 95 | General Procedure |

| Sulfuric Acid (H₂SO₄) | THF/H₂O | Room Temp. | 2 - 8 h | 80 - 90 | General Procedure |

| Hydrochloric Acid (HCl) | Acetone/H₂O | Room Temp. | 1 - 6 h | 85 - 95 | General Procedure |

| Cerium(III) triflate (Ce(OTf)₃) | CH₃NO₂/H₂O | Room Temp. | 0.5 - 2 h | 90 - 98 | [2] |

| Erbium(III) triflate (Er(OTf)₃) | CH₃NO₂/H₂O | Room Temp. | 1 - 4 h | 90 - 97 | [2] |

| Neutral Conditions | |||||

| Iodine (I₂) | Acetone | Room Temp. - Reflux | 0.5 - 3 h | 88 - 96 | [2] |

| Indium(III) triflate (In(OTf)₃) | Acetone | Room Temp. - MW | 0.2 - 1 h | 90 - 98 | [2] |

Experimental Protocols

Below are detailed experimental protocols for the deprotection of this compound using common acidic and neutral conditions.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (PTSA) in Acetone/Water

This is a classic and widely used method for the hydrolysis of acetals and ketals.

-

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

-

Acetone

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

-

-

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 4.85 mmol) in acetone (25 mL).

-

Add deionized water (5 mL) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 92 mg, 0.485 mmol, 0.1 eq.).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The starting material will have a different Rf value than the product.

-

Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary to obtain pure 1-(m-tolyl)ethan-1,2-dione.

-

Caption: Workflow for the deprotection using p-toluenesulfonic acid.

Protocol 2: Deprotection using Iodine in Acetone

This method provides a mild, neutral condition for the deprotection of acetals and is suitable for substrates with acid-sensitive functional groups.

-

Materials:

-

This compound

-

Iodine (I₂)

-

Acetone

-

10% aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Rotary evaporator

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 4.85 mmol) in acetone (30 mL).

-

Add a catalytic amount of iodine (e.g., 123 mg, 0.485 mmol, 0.1 eq.).

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate if necessary. Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically 1-4 hours), quench the reaction by adding 10% aqueous sodium thiosulfate solution (20 mL) to remove the excess iodine (the brown color will disappear).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the pure product.

-

Caption: Workflow for the deprotection using iodine in acetone.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of catalyst, raising the reaction temperature, or extending the reaction time. For acid-catalyzed reactions, ensuring the presence of sufficient water is crucial.

-

Side Reactions: If side reactions are observed, particularly with acid-sensitive substrates, switching to a milder deprotection method (e.g., Protocol 2) is recommended. Using a milder Lewis acid catalyst might also be beneficial.

-

Low Yield: Low yields can result from incomplete reaction or product degradation. Ensure efficient extraction and handle the product with care, as α-dicarbonyl compounds can be reactive. Purification by column chromatography should be performed promptly after the workup.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

-

Acids are corrosive and should be handled with extreme caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Iodine is a hazardous substance; avoid inhalation of its vapors and contact with skin.

By following these detailed protocols and considering the provided data, researchers can effectively deprotect this compound and related compounds, facilitating the advancement of their synthetic projects in drug discovery and development.

References

Catalysts for the Synthesis of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone, a key intermediate in various synthetic pathways. The synthesis primarily involves the protection of the ketone functionality of an appropriate precursor, typically 2-bromo-1-(m-tolyl)ethanone, via ketalization with ethylene glycol. This process is critically dependent on the choice of catalyst. Herein, we compare the efficacy of various acid catalysts, including homogeneous and heterogeneous systems, and provide a detailed, optimized protocol for the synthesis.

Introduction

The formation of 1,3-dioxolanes is a fundamental and widely employed strategy in organic synthesis for the protection of carbonyl groups in aldehydes and ketones. The target molecule, this compound, features this protective group, rendering the otherwise reactive keto group inert to a variety of reaction conditions. This allows for selective transformations at other positions of the molecule, a crucial step in the multi-step synthesis of complex pharmaceutical compounds. The selection of an appropriate catalyst is paramount to achieve high yields and purity while maintaining mild reaction conditions to prevent degradation of the starting material, particularly when dealing with sensitive substrates like α-bromo ketones.

Catalytic Systems for Ketalization

The synthesis of this compound is achieved through the acid-catalyzed reaction of a suitable m-tolyl ethanone derivative with ethylene glycol. The most common precursor is 2-bromo-1-(m-tolyl)ethanone, where the ketone is protected as a cyclic ketal. A variety of acid catalysts can be employed for this transformation.

Homogeneous Catalysts

-

p-Toluenesulfonic Acid (PTSA): A widely used, inexpensive, and effective Brønsted acid catalyst for ketalization reactions.[1] It operates by protonating the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by ethylene glycol.[2]

Heterogeneous Catalysts

-

Amberlyst-15: A strongly acidic ion-exchange resin that serves as a recyclable and easy-to-remove heterogeneous catalyst. Its use simplifies the work-up procedure as it can be removed by simple filtration.

-

Montmorillonite K-10: A type of clay that can act as a solid acid catalyst. It is an environmentally friendly and cost-effective option.

Data Presentation: Comparison of Catalytic Performance

The following table summarizes the performance of different catalysts for the synthesis of dioxolane derivatives from ketones, providing a comparative overview of their efficiency. While specific data for the target molecule is limited in publicly available literature, the presented data for analogous reactions offers valuable insights for catalyst selection.

| Catalyst | Substrate | Product | Yield (%) | Reaction Conditions | Reference |

| p-Toluenesulfonic Acid (PTSA) | Ethyl acetoacetate | Ethyl acetoacetate ethylene ketal | 53.1 | Toluene, Dean-Stark, reflux | Not explicitly stated |

| p-Toluenesulfonic Acid (PTSA) | Acetophenone | 2-methyl-2-phenyl-1,3-dithiolane | 61 | Benzene, Dean-Stark, reflux, 16h | Not explicitly stated |

| N/A (Bromine) | Acetaldehyde & Ethylene Glycol | 2-bromomethyl-1,3-dioxolane | 79.2 | 0-3 °C, 3.5h | [3] |

Experimental Protocols

General Reaction Scheme

The synthesis of this compound from 2-bromo-1-(m-tolyl)ethanone and ethylene glycol proceeds via an acid-catalyzed ketalization reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol using p-Toluenesulfonic Acid (PTSA)

This protocol is adapted from a general procedure for the ketalization of ketones.

Materials:

-

2-Bromo-1-(m-tolyl)ethanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-bromo-1-(m-tolyl)ethanone (1 equivalent), ethylene glycol (2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents). Add a sufficient volume of toluene to fill the flask to about two-thirds of its volume.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap, which typically takes several hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution to neutralize the PTSA, and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

-

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Logical Relationships

The acid-catalyzed ketalization mechanism involves several key steps, as illustrated in the following diagram.

Caption: Mechanism of acid-catalyzed ketalization.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation in organic synthesis. The choice of an appropriate acid catalyst is key to achieving high yields and purity. While homogeneous catalysts like p-toluenesulfonic acid are effective and widely used, heterogeneous catalysts such as Amberlyst-15 and Montmorillonite K-10 offer advantages in terms of ease of separation and recyclability, aligning with the principles of green chemistry. The provided protocol using PTSA offers a reliable method for the synthesis of the target compound, which is of significant interest to researchers in drug discovery and development. Further optimization of reaction conditions and exploration of alternative catalysts may lead to even more efficient and sustainable synthetic routes.

References

Applications of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone is a valuable synthetic intermediate, primarily utilized as a protected precursor for 1-(m-tolyl)butane-1,3-dione. The dioxolane group serves as a stable protecting group for the aldehyde functionality of the corresponding β-ketoaldehyde. This protection strategy allows for selective transformations on other parts of a molecule without affecting the sensitive 1,3-dicarbonyl system. The deprotection is typically achieved under acidic conditions, regenerating the 1,3-dicarbonyl moiety in situ for subsequent cyclization reactions.

The primary application of this compound lies in the synthesis of five-membered heterocyclic rings, such as isoxazoles and pyrazoles. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.

Key Applications:

-

Synthesis of 3-(m-tolyl)isoxazoles: By reacting with hydroxylamine hydrochloride, the deprotected 1-(m-tolyl)butane-1,3-dione undergoes a cyclocondensation reaction to form 5-methyl-3-(m-tolyl)isoxazole. This isoxazole derivative can serve as a building block for more complex molecules.

-

Synthesis of 3-(m-tolyl)pyrazoles: Similarly, reaction with hydrazine hydrate leads to the formation of 5-methyl-3-(m-tolyl)-1H-pyrazole. The pyrazole core is a key feature in many pharmaceutical agents.

The use of the dioxolane-protected precursor offers the advantage of improved stability and handling compared to the often-unstable free 1,3-dicarbonyl compounds.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-3-(m-tolyl)isoxazole

This protocol describes the in situ deprotection of this compound and subsequent cyclocondensation with hydroxylamine hydrochloride.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 1-2 hours to effect the deprotection of the dioxolane group. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

To the resulting solution of 1-(m-tolyl)butane-1,3-dione, add hydroxylamine hydrochloride (1.2 eq).

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

The crude product is purified by column chromatography on silica gel to afford 5-methyl-3-(m-tolyl)isoxazole.

Quantitative Data Summary:

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 5-methyl-3-(m-tolyl)isoxazole | This compound | NH₂OH·HCl, cat. HCl | Ethanol | 6-8 hours | 75-85* |

*Note: The yield is an estimated value based on similar reported syntheses of 3,5-disubstituted isoxazoles from β-diketones and may vary depending on the specific reaction conditions.

Protocol 2: Synthesis of 5-methyl-3-(m-tolyl)-1H-pyrazole

This protocol outlines the synthesis of the corresponding pyrazole derivative via cyclocondensation with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotection of this compound is carried out as described in Protocol 1, Step 1.

-

To the solution of 1-(m-tolyl)butane-1,3-dione, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated to 50-60 °C for 2-4 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is obtained.

-

Purification by column chromatography on silica gel or recrystallization provides pure 5-methyl-3-(m-tolyl)-1H-pyrazole.

Quantitative Data Summary:

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 5-methyl-3-(m-tolyl)-1H-pyrazole | This compound | N₂H₄·H₂O, cat. HCl | Ethanol/AcOH | 2-5 hours | 80-90* |

*Note: The yield is an estimated value based on general procedures for the Knorr pyrazole synthesis from β-diketones and may vary depending on the specific reaction conditions.

Visualizations

Caption: Workflow for the synthesis of 5-methyl-3-(m-tolyl)isoxazole.

Caption: Workflow for the synthesis of 5-methyl-3-(m-tolyl)-1H-pyrazole.

Caption: Deprotection and subsequent cyclization pathways.

Application Notes and Protocols for 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the utility of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone as a key precursor in the synthesis of pharmaceutical compounds, with a specific focus on the development of a hypothetical pyrimidine-based kinase inhibitor, "Tolpyramide." The document outlines a complete synthetic workflow, including detailed experimental protocols for each step, from the protection of the ketone functionality to the formation of the final active molecule. Quantitative data for the synthesis is presented in a structured table, and the underlying biological rationale is illustrated through a signaling pathway diagram. This guide serves as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Role of Ketal-Protected Precursors in Drug Synthesis

In the multi-step synthesis of complex pharmaceutical molecules, the selective protection of reactive functional groups is a cornerstone of success. Ketones, being susceptible to nucleophilic attack, often require protection to prevent unwanted side reactions. The formation of a dioxolane from a ketone using ethylene glycol is a robust and widely used strategy to mask its reactivity.

This compound serves as an excellent example of such a protected precursor. The m-tolyl group is a common structural motif in a variety of bioactive molecules, including kinase inhibitors, which are a major class of targeted cancer therapeutics. By protecting the ethanone's carbonyl group, subsequent chemical transformations can be directed to other parts of the molecule, enabling the construction of complex heterocyclic scaffolds, such as the pyrimidine ring system found in many kinase inhibitors.

This document details a hypothetical, yet chemically sound, synthetic route to a novel kinase inhibitor, "Tolpyramide," starting from m-tolyl acetophenone and utilizing this compound as a key intermediate.

Synthetic Workflow for "Tolpyramide"

The synthesis of "Tolpyramide" is proposed as a multi-step process that highlights the importance of the dioxolane protecting group. The overall workflow is depicted below.

Caption: Synthetic workflow for the hypothetical kinase inhibitor "Tolpyramide".

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(m-tolyl)ethanone

-

Objective: To introduce a bromine atom at the alpha-position of the ketone.

-

Materials:

-

m-Tolyl acetophenone (1.0 eq)

-

Bromine (1.05 eq)

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve m-tolyl acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol.

-

Step 2: Synthesis of this compound

-

Objective: To protect the ketone functionality as a dioxolane.

-

Materials:

-

2-Bromo-1-(m-tolyl)ethanone (1.0 eq)

-

Ethylene glycol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene

-

-

Procedure:

-